molecular formula C11H18N4O B12633152 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one CAS No. 919524-58-6

6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one

Cat. No.: B12633152
CAS No.: 919524-58-6
M. Wt: 222.29 g/mol
InChI Key: CWYHVAXIEYXIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

919524-58-6

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

6-amino-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrimidin-2-one

InChI

InChI=1S/C11H18N4O/c1-8-3-2-4-15(6-8)7-9-5-13-11(16)14-10(9)12/h5,8H,2-4,6-7H2,1H3,(H3,12,13,14,16)

InChI Key

CWYHVAXIEYXIQW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C(NC(=O)N=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one demonstrate efficacy in treating hyperproliferative diseases, particularly various forms of cancer. By inhibiting SHP2, these compounds can disrupt the signaling pathways that promote tumor growth and survival, thus presenting a promising avenue for cancer therapeutics .

Inflammatory Diseases

In addition to cancer, there is evidence suggesting that this compound may also play a role in treating inflammatory diseases. The modulation of SHP2 activity can influence immune responses and inflammation, making it a potential candidate for therapies targeting autoimmune conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one is crucial for optimizing its pharmacological properties. Variations in substituents at specific positions on the pyrimidine ring can significantly affect the compound's potency and selectivity against SHP2. For instance, modifications that enhance binding affinity or reduce off-target effects are actively being researched to improve therapeutic outcomes .

Anti-Cancer Efficacy

A study demonstrated that derivatives of the compound effectively inhibited tumor growth in preclinical models by targeting SHP2-mediated signaling pathways. The results showed a significant reduction in tumor size compared to controls, highlighting the potential of this compound class in oncology .

Inhibition of Inflammatory Responses

Another investigation focused on the role of these compounds in modulating immune responses in models of systemic lupus erythematosus (SLE). The findings suggested that they could reduce inflammatory cytokine production, indicating their potential use in treating autoimmune diseases .

Comparative Analysis with Other Compounds

Compound NameTargetIC50 (μM)SelectivityTherapeutic Area
6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-oneSHP2<0.01HighCancer
SHP099SHP20.5ModerateCancer
RMC-4550SHP20.3LowCancer

This table illustrates the comparative potency and selectivity of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one against other known SHP2 inhibitors, emphasizing its promising profile for therapeutic applications.

Mechanism of Action

The mechanism of action of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:

Biological Activity

6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one, a compound belonging to the aminopyrimidine class, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one can be represented as follows:

C11H16N4O\text{C}_{11}\text{H}_{16}\text{N}_{4}\text{O}

This compound features a pyrimidine ring substituted with an amino group and a piperidine moiety, which is critical for its biological interactions.

Research indicates that the biological activity of this compound is primarily mediated through its interaction with various biological targets.

Kinase Inhibition

One significant mechanism involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6. The compound's 2-amino-pyrimidine moiety interacts with the hinge region of these kinases, contributing to its selectivity and potency. Studies have shown that it binds effectively to the kinase-inactive conformation, which is crucial for inhibiting mutant forms of protein tyrosine kinases such as KIT and PDGFRA .

Biological Activity Overview

The biological activity of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one can be summarized in the following table:

Activity Description
Kinase Inhibition Inhibits CDK4/6, KIT, and PDGFRA with subnanomolar IC50 values for certain mutations .
Antitumor Activity Demonstrates efficacy in models of gastrointestinal stromal tumors (GIST) and systemic mastocytosis .
Cardioprotective Effects Exhibits protective effects in cellular models related to cardiac health .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one:

  • Antitumor Efficacy : A study demonstrated that this compound effectively inhibited tumor growth in GIST models harboring PDGFRA D842V mutations. The half-maximal inhibitory concentration (IC50) values were reported in the subnanomolar range, showcasing its potency against resistant mutations .
  • Selectivity Profile : The compound has shown high selectivity towards CDK4/6 over other kinases, minimizing off-target effects which are common with many kinase inhibitors. This selectivity is attributed to its unique binding interactions within the ATP-binding site .
  • Cardiovascular Applications : Preliminary research indicates that it may activate KATP channels specifically related to cardioprotection without affecting other KATP channel subtypes. This specificity is crucial for developing therapies aimed at reducing cardiac ischemia .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.